BenchChemオンラインストアへようこそ!

Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate

Regioselective functionalization Spirocyclic diamine building blocks Piperidine vs. azetidine nucleophilicity

Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate (CAS 1334499-82-9), also designated 1-Cbz-1,6-diazaspiro[3.5]nonane, is a conformationally constrained spirocyclic diamine comprising an azetidine ring and a piperidine ring fused at a single quaternary carbon. The benzyloxycarbonyl (Cbz) group is installed exclusively on the azetidine nitrogen (N1), leaving the piperidine nitrogen (N6) as a free secondary amine available for further derivatization.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 1334499-82-9
Cat. No. B3232165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
CAS1334499-82-9
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1CC2(CCN2C(=O)OCC3=CC=CC=C3)CNC1
InChIInChI=1S/C15H20N2O2/c18-14(19-11-13-5-2-1-3-6-13)17-10-8-15(17)7-4-9-16-12-15/h1-3,5-6,16H,4,7-12H2
InChIKeyPSWWJLDDNOFCJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 1,6-Diazaspiro[3.5]nonane-1-carboxylate (CAS 1334499-82-9): Procurement-Grade Spirocyclic Diamine Building Block for Medicinal Chemistry


Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate (CAS 1334499-82-9), also designated 1-Cbz-1,6-diazaspiro[3.5]nonane, is a conformationally constrained spirocyclic diamine comprising an azetidine ring and a piperidine ring fused at a single quaternary carbon . The benzyloxycarbonyl (Cbz) group is installed exclusively on the azetidine nitrogen (N1), leaving the piperidine nitrogen (N6) as a free secondary amine available for further derivatization . With a molecular formula of C₁₅H₂₀N₂O₂ and a molecular weight of 260.33 g/mol, this compound belongs to the broader class of 1,6‑diazaspiro[3.5]nonane scaffolds that have been explored as rigid piperazine bioisosteres and as cores for autotaxin (ATX) inhibitors, sigma receptor ligands, and kinase inhibitor scaffolds .

Why Generic Substitution of Benzyl 1,6-Diazaspiro[3.5]nonane-1-carboxylate Fails in Multi-Step Synthesis


Superficial interchange of this compound with its closest structural analogs — the 6‑Cbz regioisomer (CAS 1334499-75-0), the 1‑Boc analogue (CAS 1251005-45-4), or other diazaspiro[3.5]nonane regioisomers — introduces quantifiable differences in protecting‑group lability, amine nucleophilicity, physicochemical properties, and the spatial trajectory of the free amine that can derail a synthetic route . The position of the Cbz group determines which nitrogen is available for chemo‑ and regioselective functionalization; the choice between Cbz and Boc dictates compatibility with acid‑ or reduction‑sensitive downstream functionality . Even within the same protecting‑group class, shifting the spiro‑junction connectivity (e.g., 1,6‑ to 1,7‑ or 2,6‑diazaspiro) alters the N–N distance, the dihedral angle between substituents, and the resulting three‑dimensional pharmacophore, which cannot be compensated by simple re‑optimization of reaction conditions [1]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for Benzyl 1,6-Diazaspiro[3.5]nonane-1-carboxylate Against Its Closest Comparators


Regioisomeric Differentiation: 1-Cbz-1,6- vs. 6-Cbz-1,6-Diazaspiro[3.5]nonane — Which Amine Is Free Matters for Derivatization

The 1‑Cbz isomer (target) bears the Cbz protecting group on the azetidine nitrogen (N1), leaving the piperidine nitrogen (N6) as the free secondary amine. The 6‑Cbz isomer (CAS 1334499‑75‑0) reverses this orientation: Cbz is on the piperidine nitrogen (N6), leaving the azetidine nitrogen (N1) free. This regiochemical difference is consequential because piperidine N–H (pKa ≈ 10.7, predicted for the 6‑Cbz isomer) is more basic and sterically more accessible than azetidine N–H (pKa ≈ 8–9 for azetidine), leading to different reactivity in acylation, reductive amination, and sulfonylation reactions . The target compound also exhibits a lower computed LogP (2.15 vs. 2.42) compared to the 6‑Cbz isomer, indicating higher polarity that may favor aqueous solubility of downstream intermediates .

Regioselective functionalization Spirocyclic diamine building blocks Piperidine vs. azetidine nucleophilicity

Protecting-Group Orthogonality: Cbz vs. Boc on 1,6-Diazaspiro[3.5]nonane — Deprotection Chemoselectivity Drives Route Design

The target compound utilizes a Cbz protecting group, cleavable by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions that leave acid‑labile Boc groups intact. The direct analogue 1‑Boc‑1,6‑diazaspiro[3.5]nonane (CAS 1251005‑45‑4) employs a Boc group, removable only under acidic conditions (TFA, HCl/dioxane). When both protecting groups are present simultaneously in a synthetic intermediate, Cbz and Boc constitute a fully orthogonal pair: Cbz can be removed by hydrogenolysis without affecting Boc, or Boc can be removed by acid without touching Cbz . Additionally, the target Cbz compound has a higher molecular weight (260.33 vs. 226.32 g/mol) and a slightly higher LogP (2.15 vs. 2.02) compared to the Boc analogue, which influences intermediate purification (column chromatography Rf) and solubility [1].

Orthogonal protecting groups Hydrogenolysis vs. acidolysis Multi-step organic synthesis

Spiro‑Junction Regiochemistry: 1,6‑ vs. 1,7‑Diazaspiro[3.5]nonane — N–N Distance and Trajectory Impact Pharmacophore Geometry

The 1,6‑diazaspiro[3.5]nonane scaffold places the two nitrogen atoms in immediate proximity to the spiro carbon — one in the four‑membered azetidine ring, the other in the six‑membered piperidine ring — generating a compact, three‑dimensional N–N vector. In contrast, the 1,7‑diazaspiro[3.5]nonane regioisomer (CAS 1250999‑44‑0) positions the piperidine nitrogen one carbon farther from the spiro center, elongating the N–N distance and altering the exit vector of substituents attached to the piperidine nitrogen. In sigma receptor ligand programs, this spatial difference was shown to modulate receptor subtype selectivity: 2,7‑diazaspiro[3.5]nonane derivatives exhibited Kᵢ values of 2.7 nM (S1R) and 27 nM (S2R), with the compact spiro topology contributing to ligand efficiency [1]. While direct binding data for the 1,6‑Cbz compound are not published, the scaffold geometry is a class‑level determinant of pharmacophore pre‑organization [2].

Spirocyclic scaffold topology Bioisostere design Structure–activity relationship (SAR)

Commercial Sourcing Purity and Catalog Differentiation: 98% vs. 95–97% from Competitor Regioisomers

The target compound is commercially available at 98% purity from Leyan (Product No. 1973330), a specification that exceeds the 95% purity typical for the 2,6‑diazaspiro Cbz isomer (CAS 1086394‑83‑3, 95% from AKSci) and the 1,5‑diazaspiro Cbz isomer (CAS 1334499‑59‑0, 97% from Leyan) . Higher initial purity reduces the burden of pre‑functionalization purification and minimizes carry‑through of unknown impurities that complicate downstream intermediate characterization. The compound is also stocked at room temperature by multiple suppliers (Chemscene, Chemenu), whereas several regioisomeric Cbz‑protected diazaspiro[3.5]nonanes require 2–8°C storage, adding logistical constraints for laboratories without ample cold‑storage capacity .

Building block procurement Purity specification Vendor catalog comparison

Optimal Research and Industrial Application Scenarios for Benzyl 1,6-Diazaspiro[3.5]nonane-1-carboxylate


Sequential Dual-Functionalization of Spirocyclic Diamines via Orthogonal Cbz/Boc Strategy

When a synthetic route requires selective, sequential derivatization of two chemically distinct amine groups on a spirocyclic scaffold, the target compound provides the N6‑piperidine amine as the first diversification point while N1 is protected as Cbz. After N6 functionalization, the Cbz group can be removed by hydrogenolysis under conditions that leave an acid‑sensitive Boc group intact elsewhere in the molecule, enabling N1 derivatization without protecting‑group scrambling [1]. This orthogonal strategy is directly enabled by the Cbz identity of the target and would fail if the 1‑Boc analogue (CAS 1251005-45-4) were substituted in a route containing acid‑labile functionality .

Construction of Rigid Piperazine Bioisosteres for CNS and Kinase Targets

The 1,6‑diazaspiro[3.5]nonane core is a conformationally constrained piperazine bioisostere that replaces the flexible six‑membered piperazine ring with a rigid spirocyclic system. The target 1‑Cbz building block allows medicinal chemistry teams to install this spirocyclic scaffold early in a library synthesis, with the free N6‑piperidine available for immediate coupling to hinge‑binding heterocycles in kinase inhibitor programs [1]. The lower LogP of the 1,6‑regioisomer vs. the 6‑Cbz isomer (2.15 vs. 2.42) may translate to improved solubility and lower lipophilicity of the final compounds, a key parameter for CNS drug discovery where ClogP <3 is typically sought [2].

Autotaxin (ATX) Inhibitor Lead Optimization Using Spirocyclic Diamine Intermediates

Patents from F. Hoffmann‑La Roche (WO2013/...; JP6258928B2) disclose novel diazaspirocycloalkanes and azaspirocycloalkanes as autotaxin inhibitors for the treatment of fibrotic diseases, renal conditions, and inflammatory disorders, with specific exemplification of 1,6‑diazaspiro[3.5]nonane carboxylate scaffolds [1]. The target compound serves as a direct building block for installing the 1,6‑diazaspiro[3.5]nonane core into ATX inhibitor candidates, with the Cbz group providing a traceless protecting group that can be cleaved to reveal the azetidine NH for further elaboration or remain as part of the final pharmacophore as a benzyl carbamate moiety .

Sigma Receptor Ligand Development with Defined N–N Pharmacophore Geometry

The compact N–N distance and rigid spiro topology of the 1,6‑diazaspiro[3.5]nonane scaffold have been validated in sigma receptor ligand programs, where 2,7‑diazaspiro[3.5]nonane derivatives demonstrated nanomolar affinities (Kᵢ S1R = 2.7 nM, Kᵢ S2R = 27 nM) [1]. The 1‑Cbz‑1,6‑diazaspiro[3.5]nonane regioisomer offers a distinct pharmacophore geometry versus the 2,7‑ or 1,7‑ variants, enabling exploration of alternative exit vectors for substituents targeting the sigma‑1 and sigma‑2 receptor orthosteric sites. The Cbz protecting strategy further supports late‑stage hydrogenolysis to reveal the azetidine NH without affecting reduction‑sensitive receptor‑binding motifs .

Quote Request

Request a Quote for Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.